Strontium titanium oxide (SrTiO3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Strontium titanium dihydroxide hydrate is a compound that consists of strontium, titanium, hydroxide ions, and water molecules. It is a member of the broader class of strontium titanates, which are known for their unique properties and applications in various fields such as electronics, catalysis, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium titanium dihydroxide hydrate can be synthesized using various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of strontium hydroxide hydrate with a titanium alkoxide in an alcohol or glycol ether solvent at elevated temperatures ranging from 50 to 150°C . The reaction conditions, such as temperature, pH, and solvent composition, can be adjusted to control the particle size and morphology of the final product .

Industrial Production Methods: In industrial settings, the production of strontium titanium dihydroxide hydrate often involves large-scale hydrothermal synthesis. This method allows for the precise control of particle composition, size, and morphology by varying physical and chemical parameters . The use of hydrothermal methods also ensures high purity and uniformity of the final product, making it suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Strontium titanium dihydroxide hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium titanate (SrTiO3) under specific conditions.

Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

Substitution: Substitution reactions can occur where hydroxide ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various anions or ligands in aqueous or non-aqueous media.

Major Products:

Oxidation: Strontium titanate (SrTiO3).

Reduction: Lower oxidation state compounds of strontium and titanium.

Substitution: Compounds with different anions or ligands replacing hydroxide ions.

Applications De Recherche Scientifique

Strontium titanium dihydroxide hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of strontium titanate and other strontium-based compounds.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.

Medicine: Explored for its potential in medical imaging and as a component in therapeutic agents.

Industry: Utilized in the production of ceramics, catalysts, and electronic materials.

Mécanisme D'action

The mechanism by which strontium titanium dihydroxide hydrate exerts its effects involves several molecular targets and pathways. The compound can interact with various substrates and catalysts, facilitating chemical reactions through its unique structural and electronic properties. The presence of hydroxide ions and water molecules in the compound’s structure allows for hydrogen bonding and other interactions that enhance its reactivity and functionality .

Comparaison Avec Des Composés Similaires

Strontium hydroxide: A related compound with similar chemical properties but different applications.

Titanium dioxide: Another titanium-based compound with distinct photocatalytic properties.

Barium titanate: A compound with similar structural properties but different electronic and dielectric characteristics.

Uniqueness: Strontium titanium dihydroxide hydrate is unique due to its combination of strontium, titanium, hydroxide ions, and water molecules, which confer specific properties and applications not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Activité Biologique

Strontium titanium oxide (SrTiO3) is a perovskite oxide that has garnered significant attention in biomedical applications due to its unique properties, including biocompatibility, bioactivity, and potential for enhancing bone regeneration. This article explores the biological activity of SrTiO3, focusing on its synthesis, mechanisms of action, and applications in bone repair.

Synthesis and Characterization

SrTiO3 can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and laser-engineered net shaping (LENS™). The incorporation of strontium into titanium-based materials is crucial as it enhances their biological activity. For instance, studies have shown that SrTiO3 coatings on titanium substrates improve mechanical properties and corrosion resistance while promoting osteoconductivity.

Table 1: Synthesis Methods of SrTiO3

| Method | Description | Advantages |

|---|---|---|

| Sol-Gel Process | A chemical solution is used to form a gel and heat-treated. | High purity and homogeneity. |

| Hydrothermal Synthesis | Involves reactions in an aqueous solution under high pressure. | Control over particle size and morphology. |

| LENS™ | Laser-based method for coating deposition. | Precise control over composition and thickness. |

Biological Activity

The biological activity of SrTiO3 is primarily attributed to its ability to enhance osteoblast proliferation and differentiation while inhibiting osteoclast activity. This dual action is vital for effective bone regeneration.

- Osteoblast Proliferation : SrTiO3 promotes the adhesion and proliferation of osteoblasts (bone-forming cells). Studies indicate that strontium ions released from SrTiO3 coatings stimulate the replication of osteoblasts, enhancing bone formation processes.

- Inhibition of Osteoclasts : Strontium has been shown to reduce the activity and number of osteoclasts (bone-resorbing cells), thus decreasing bone absorption rates. This balance between osteoblasts and osteoclasts is crucial for maintaining bone density.

- Enhanced Bioactivity : The porous structure of SrTiO3 coatings facilitates better integration with bone tissue, leading to improved osseointegration compared to traditional titanium implants.

Case Studies

Several studies have investigated the effects of SrTiO3 in various biomedical contexts:

- Study 1 : A study conducted by Offermanns et al. (2018) demonstrated that strontium-doped titanium dioxide coatings significantly enhanced the proliferation and differentiation of MC3T3-E1 cells, a mouse osteoblastic cell line. The results indicated improved bioactivity compared to pure titanium surfaces .

- Study 2 : Research by Marx et al. (2020) showed that strontium/silver-functionalized titanium surfaces exhibited enhanced healing of bone defects in vivo. The presence of strontium ions promoted osteoblastic phenotypes while also providing antibacterial properties through silver ion release .

- Study 3 : A recent investigation into SrTiO3-incorporated titanium coatings revealed superior mechanical properties and sustained release of strontium ions, which contributed to enhanced bioactivity in vitro .

Research Findings

The following table summarizes key findings from various studies on the biological activity of SrTiO3:

Table 2: Summary of Research Findings on SrTiO3

| Study Reference | Key Findings | Implications |

|---|---|---|

| Offermanns et al., 2018 | Enhanced proliferation of MC3T3-E1 cells on Sr-doped surfaces. | Promising for orthopedic implant applications. |

| Marx et al., 2020 | Improved healing in bone defect models with Sr/Ag coatings. | Potential for dual-functionality in implants. |

| Geng et al., 2022 | Strontium enhances mineralization abilities in osteoblasts. | Supports use in osteoporosis treatment strategies. |

Propriétés

IUPAC Name |

strontium;titanium;dihydroxide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Sr.Ti/h3*1H2;;/q;;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZJTWPEQNGTH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

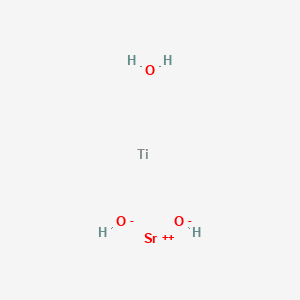

O.[OH-].[OH-].[Ti].[Sr+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O3SrTi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.